2-Amino-3-chloro-4-methylbenzonitrile
Description
2-Amino-3-chloro-4-methylbenzonitrile is a substituted benzonitrile derivative featuring amino (–NH₂), chloro (–Cl), and methyl (–CH₃) groups at the 2-, 3-, and 4-positions of the aromatic ring, respectively.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-amino-3-chloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6(4-10)8(11)7(5)9/h2-3H,11H2,1H3 |
InChI Key |
KAZXWPDINIKXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-chloro-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzonitrile with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 2-Amino-3-chloro-4-methylbenzonitrile often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Amino-3-chloro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-4-methylbenzonitrile involves its interaction with specific molecular targets. The amino group and the chlorine atom play crucial roles in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, depending on its specific application and the context in which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-Amino-3-chloro-4-methylbenzonitrile and its analogs:
Structural and Electronic Differences
- Chloro vs. Fluoro: The chloro substituent (stronger electron-withdrawing effect) in position 3 may reduce ring reactivity compared to fluoro-substituted analogs . Methyl Group: The 4-methyl group in the target compound introduces steric hindrance, which could influence regioselectivity in further functionalization compared to 4-Amino-3-methylbenzonitrile .
Physicochemical Properties
- Solubility: Amino and chloro groups enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs.
- Stability: The methyl group may improve thermal stability relative to methoxy-substituted analogs like 2-Amino-4-chloro-5-methoxybenzonitrile .
Research Findings and Industrial Relevance
- Purity and Availability: Compounds like 4-Amino-3-methylbenzonitrile are priced at JPY 10,000/5g , indicating high commercial value for benzonitrile derivatives.
Biological Activity
2-Amino-3-chloro-4-methylbenzonitrile is an organic compound with significant biological activity, primarily due to its unique structural features, including an amino group, a chlorine atom, and a methyl group on the benzene ring. This compound has attracted attention in medicinal chemistry and biological research for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-chloro-4-methylbenzonitrile is C₇H₈ClN. The presence of the amino group enhances its reactivity and ability to interact with various biomolecules, while the chlorine atom contributes to its pharmacological properties. The compound's structure allows it to modulate biochemical pathways, making it a candidate for drug development.
Mechanisms of Biological Activity
Research indicates that 2-Amino-3-chloro-4-methylbenzonitrile may interact with nucleophilic sites on proteins and nucleic acids. This interaction can influence the activity of these biomolecules, potentially leading to various biological effects such as:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or necrosis.
- Enzyme Inhibition : The compound's functional groups may allow it to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
Cytotoxicity Studies
A case study involving the evaluation of 2-Amino-3-chloro-4-methylbenzonitrile's cytotoxic effects on cancer cell lines demonstrated promising results. The compound was tested against several cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of late apoptosis |
| HCT116 | 12.5 | Cell cycle arrest in G0/G1 phase |
| MiaPaCa-2 | 18.0 | Activation of apoptotic pathways |
These results indicate that 2-Amino-3-chloro-4-methylbenzonitrile has a significant impact on cell viability and can induce programmed cell death in cancer cells.
Interaction Studies
The binding affinity of 2-Amino-3-chloro-4-methylbenzonitrile to specific molecular targets was assessed using various biochemical assays. The interactions were characterized by:
- High Binding Affinity : The compound demonstrated strong binding to certain proteins involved in cell signaling pathways.
- Modulation of Protein Activity : It was observed that the compound could alter the activity of key enzymes, suggesting a potential role as a therapeutic agent.
Applications in Medicinal Chemistry
Given its biological activity, 2-Amino-3-chloro-4-methylbenzonitrile is being explored for various applications:
- Drug Development : Its ability to induce apoptosis in cancer cells positions it as a lead compound for developing new anticancer therapies.
- Biochemical Research : The compound serves as a valuable tool for studying enzyme mechanisms and cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
